molecular formula C11H16N2OS B6281431 1-methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one CAS No. 2260937-55-9

1-methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one

Cat. No.: B6281431
CAS No.: 2260937-55-9
M. Wt: 224.3
InChI Key:
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Description

1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one is a heterocyclic compound that belongs to the class of benzothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with isopropyl ketone in the presence of a suitable catalyst, followed by methylation of the resulting intermediate. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process, making it viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

    1-Methyl-3-(propan-2-yl)-1,2,4-benzothiadiazine: Similar in structure but lacks the dihydro component.

    3-(Propan-2-yl)-1,2,4-benzothiadiazine: Lacks the methyl group at the nitrogen atom.

    1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazine-1,1-dioxide: Contains an additional oxygen atom, forming a sulfone.

Uniqueness: 1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in the ring structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

2260937-55-9

Molecular Formula

C11H16N2OS

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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